Computed Lipophilicity (XLogP3-AA) of the Free Base Relative to Regioisomeric and Chain-Length Analogs
The target compound's free base (CAS 1408170-16-0) has a PubChem-computed XLogP3-AA of 1.1, which is identical to the 2-substituted piperidine regioisomer (CAS 1492292-04-2) that also reports XLogP3 1.3 [1][2]. In contrast, the 2-substituted pyrrolidine analog, 1-[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]piperidin-4-amine hydrochloride (CAS 2138528-64-8), exhibits a higher computed XLogP3 of 1.6, reflecting increased lipophilicity from the additional piperidine ring [3]. The methanamine analog, [1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methanamine (CAS 1795395-15-1), carries a shorter side chain and a reduced molecular weight of 299.35 g/mol, but its computed XLogP3 value is not publicly available, preventing a direct lipophilicity comparison . The 4-substituted ethanamine regioisomer (the target) and its 2-substituted analog having the same XLogP3 suggests that lipophilicity alone does not distinguish them; rather, regioisomeric geometry combined with this balanced logP value may influence membrane partitioning kinetics in a target-dependent manner.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (free base, CAS 1408170-16-0) |
| Comparator Or Baseline | 2-substituted regioisomer (CAS 1492292-04-2): XLogP3 = 1.3; pyrrolidine-piperidine analog (CAS 2138528-64-8): XLogP3 = 1.6; methanamine analog (CAS 1795395-15-1): XLogP3 not available |
| Quantified Difference | Target vs. 2-substituted regioisomer: ΔXLogP3 ≈ 0.2 (within computational noise); Target vs. pyrrolidine-piperidine analog: ΔXLogP3 = -0.5 (target less lipophilic) |
| Conditions | PubChem-computed XLogP3 values, all based on the neutral free-base forms. |
Why This Matters
A balanced XLogP3 ~1.1 supports adequate aqueous solubility for biochemical assays while retaining sufficient membrane permeability, making this compound a potentially favorable starting point for cellular screening where extreme lipophilicity could cause non-specific binding or solubility failure.
- [1] PubChem. (2026). Compound Summary: 1-[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]ethan-1-amine, CID 63596742. National Library of Medicine. View Source
- [2] Kuujia. (2025). CAS No. 1492292-04-2: 1-[1-(4-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine. Kuujia Chemical Database. View Source
- [3] Kuujia. (2025). CAS No. 2138528-64-8: 1-(4-Nitrobenzenesulfonyl)-4-(pyrrolidin-3-yl)piperidine. Kuujia Chemical Database. View Source
